1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea
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Overview
Description
1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound with a complex structure It features a urea backbone substituted with a dimethylamino group, a hydroxyethyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 2-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to urea formation conditions, often involving the use of isocyanates or carbamates under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-methylphenyl]urea
- 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-chlorophenyl]urea
Comparison:
- Uniqueness: The presence of the trifluoromethyl group in 1-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-3-[2-(trifluoromethyl)phenyl]urea imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its methyl or chloro analogs.
- Applications: The trifluoromethyl group also enhances the compound’s potential in medicinal chemistry due to its ability to improve metabolic stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-24(2)13-9-7-12(8-10-13)16(25)11-22-17(26)23-15-6-4-3-5-14(15)18(19,20)21/h3-10,16,25H,11H2,1-2H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPNVSIUZTKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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